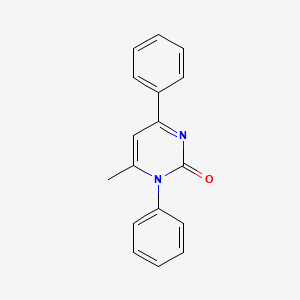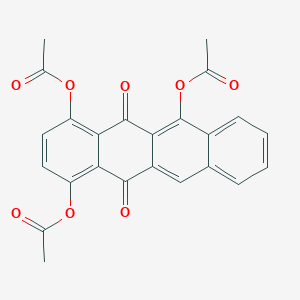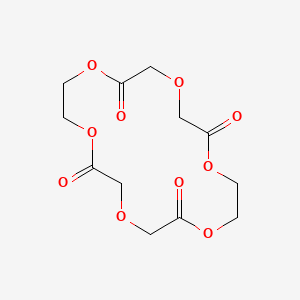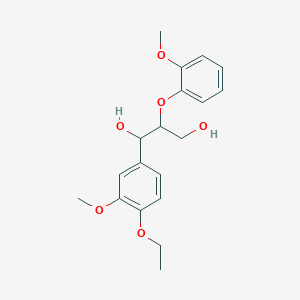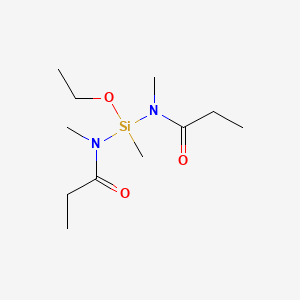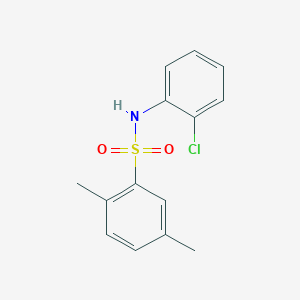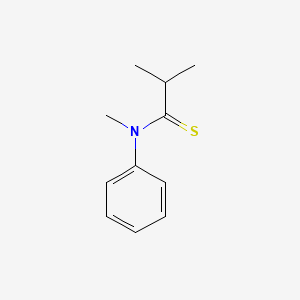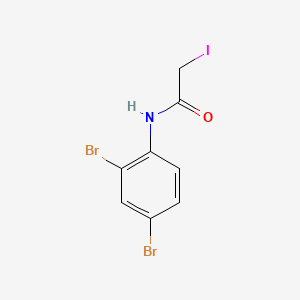
2',4'-Dibromo-2-iodoacetanilide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2’,4’-Dibromo-2-iodoacetanilide is an organic compound with the molecular formula C8H7Br2INO It is a derivative of acetanilide, where the hydrogen atoms on the benzene ring are substituted with bromine and iodine atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2’,4’-Dibromo-2-iodoacetanilide typically involves the bromination and iodination of acetanilide derivatives. One common method involves the oxidative bromination and iodination of dimethylacetanilides. For bromination, a mixture of potassium bromide, sodium tungstate, sulfuric acid, and peracetic acid in glacial acetic acid is used. Iodination is carried out using a mixture of hydrogen iodide and peracetic acid in glacial acetic acid with sulfuric acid as a catalyst .
Industrial Production Methods
Industrial production methods for 2’,4’-Dibromo-2-iodoacetanilide are not well-documented in the literature. the principles of large-scale organic synthesis, such as the use of continuous flow reactors and optimization of reaction conditions, can be applied to scale up the laboratory synthesis methods.
Analyse Des Réactions Chimiques
Types of Reactions
2’,4’-Dibromo-2-iodoacetanilide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Common Reagents and Conditions
Bromination: Potassium bromide, sodium tungstate, sulfuric acid, and peracetic acid in glacial acetic acid.
Iodination: Hydrogen iodide and peracetic acid in glacial acetic acid with sulfuric acid as a catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, bromination and iodination of acetanilide derivatives typically yield regioisomers based on the position of substitution on the aromatic ring .
Applications De Recherche Scientifique
2’,4’-Dibromo-2-iodoacetanilide has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis to introduce bromine and iodine atoms into aromatic compounds.
Biology: Potential use in the study of halogenated organic compounds and their biological activities.
Industry: Used in the development of new materials and chemical processes that require halogenated aromatic compounds.
Mécanisme D'action
The mechanism of action of 2’,4’-Dibromo-2-iodoacetanilide involves its ability to undergo substitution reactions, where the bromine and iodine atoms can be replaced with other functional groups. This reactivity is influenced by the electron-withdrawing effects of the halogen atoms, which can activate the aromatic ring towards nucleophilic substitution. The specific molecular targets and pathways involved depend on the context of its use in chemical reactions and applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Iodoacetanilide: A related compound where only an iodine atom is substituted on the acetanilide structure.
4-Bromo-2-iodoaniline: Another similar compound with bromine and iodine substitutions on an aniline derivative.
Uniqueness
2’,4’-Dibromo-2-iodoacetanilide is unique due to the presence of both bromine and iodine atoms on the acetanilide structure
Propriétés
Numéro CAS |
73623-36-6 |
|---|---|
Formule moléculaire |
C8H6Br2INO |
Poids moléculaire |
418.85 g/mol |
Nom IUPAC |
N-(2,4-dibromophenyl)-2-iodoacetamide |
InChI |
InChI=1S/C8H6Br2INO/c9-5-1-2-7(6(10)3-5)12-8(13)4-11/h1-3H,4H2,(H,12,13) |
Clé InChI |
YASONIVVDRCKSC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1Br)Br)NC(=O)CI |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


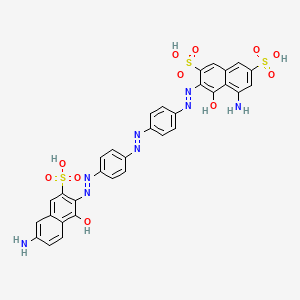
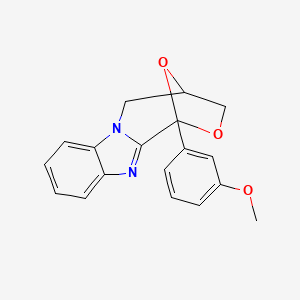
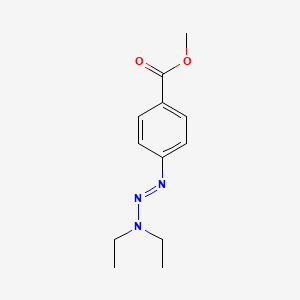
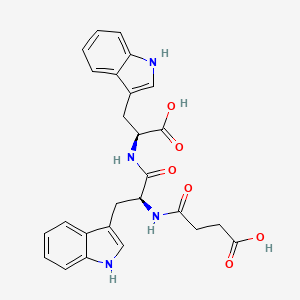

![1-[1,1-Bis(methylselanyl)ethyl]-4-methoxybenzene](/img/structure/B14453803.png)
